Hexahydrofarnesyl acetone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6,10,14-trimethylpentadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862063 | |
| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [IUCLID] | |
| Record name | Hexahydrofarnesylacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
502-69-2, 16825-16-4 | |
| Record name | 6,10,14-Trimethyl-2-pentadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrofarnesylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10,14-trimethylpentadecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Hexahydrofarnesyl Acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrofarnesyl acetone (B3395972), a saturated ketone and a derivative of farnesyl acetone, is a naturally occurring sesquiterpenoid found in various essential oils. It is recognized for its potential therapeutic properties, including anti-inflammatory, antibacterial, and analgesic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of Hexahydrofarnesyl acetone, detailed experimental protocols for their determination, and an exploration of its biological activities with a focus on its molecular mechanisms of action.
Physicochemical Properties
This compound, also known as 6,10,14-trimethyl-2-pentadecanone, is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₆O | [2][3] |
| Molecular Weight | 268.48 g/mol | [3][4] |
| CAS Number | 502-69-2 | |
| Appearance | Colorless to light yellow liquid | |
| Density | Approximately 0.8403 g/cm³ | |
| Boiling Point | 316.8 ± 10.0 °C at 760 mmHg | |
| Flash Point | > 100 °C (> 212 °F) | |
| Solubility | Insoluble in water; Soluble in alcohol and chloroform. | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
| Refractive Index | 1.44500 to 1.45100 @ 20.00 °C |
Experimental Protocols
Determination of Boiling Point
The boiling point of high molecular weight ketones like this compound can be determined using standard methods such as ASTM D2887. This gas chromatography-based method is suitable for petroleum products and fractions with a final boiling point up to 538°C (1000°F). The principle involves eluting the sample through a nonpolar capillary column with a temperature program. The retention times of the components are correlated with their boiling points by comparison with a calibration mixture of hydrocarbons with known boiling points.
Measurement of Density
For liquid substances, the density can be determined according to OECD Guideline 109. Several methods are described, including the use of a hydrometer, a hydrostatic balance (immersed body method), or an oscillating densitometer. These methods are applicable for liquids with viscosities not exceeding certain limits. The oscillating densitometer method, for instance, measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is directly related to its density.
Assessment of Solubility
A standard qualitative method for determining the solubility of an organic compound involves testing its miscibility with a range of solvents. A small, measured amount of this compound (e.g., 0.1 g or 0.2 mL) is added to a test tube containing a small volume (e.g., 3 mL) of the solvent (e.g., water, ethanol, chloroform). The mixture is vigorously shaken, and the solubility is observed. For quantitative measurements, methods like the slow-stir method can be employed for hydrophobic substances, as outlined in studies comparing water solubility methodologies.
Biological Activities and Signaling Pathways
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties. While the precise mechanism is still under investigation, it is hypothesized that like many other phytochemicals, it may modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
-
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Antibacterial Activity
This compound has been shown to possess antibacterial activity against various bacterial strains. The proposed mechanism of action for acetone extracts of some medicinal plants, which could be applicable to this compound, involves the disruption of the bacterial cell wall and increasing the permeability of the cell membrane. This leads to the leakage of intracellular components and ultimately, cell death.
-
Proposed Antibacterial Workflow of this compound
Caption: Proposed antibacterial mechanism of this compound.
Conclusion
This compound is a sesquiterpenoid with well-defined physical and chemical properties and promising biological activities. This guide provides a foundational understanding for researchers and professionals in drug development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its anti-inflammatory and antibacterial effects to unlock its full therapeutic potential.
References
Hexahydrofarnesyl Acetone: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrofarnesyl acetone (B3395972) (HHFA), a saturated sesquiterpenoid ketone, is a naturally occurring compound found in various essential oils of medicinal plants. It is recognized for a wide spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of HHFA's biological effects, with a focus on its anticancer, anti-inflammatory, antibacterial, analgesic, and anti-diabetic properties. The information is presented to support further research and drug development endeavors.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 6,10,14-Trimethyl-2-pentadecanone |
| Synonyms | Phytone, Perhydrofarnesyl acetone |
| Molecular Formula | C₁₈H₃₆O |
| Molecular Weight | 268.48 g/mol |
Anticancer Activity
Hexahydrofarnesyl acetone has demonstrated notable cytotoxic and pro-apoptotic effects against several cancer cell lines. This activity is primarily attributed to its ability to induce programmed cell death, or apoptosis.
Quantitative Data for Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| KB | Oral Epidermoid Carcinoma | 27.04 | [1] |
| NCI-H187 | Small Cell Lung Carcinoma | 25.27 | [1] |
| Vero | African Green Monkey Kidney | 26.52 | [1] |
| M14 | Human Melanoma | Not specified |
Proposed Signaling Pathway for Apoptosis Induction
While the precise signaling cascade initiated by this compound is still under investigation, evidence suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the activation of caspase-3, a key executioner caspase.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of HHFA. Include a vehicle control (medium with the same concentration of solvent used to dissolve HHFA, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of HHFA that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Anti-inflammatory Activity
This compound has been shown to possess significant anti-inflammatory properties, as demonstrated in preclinical models of acute inflammation.
Quantitative Data for Anti-inflammatory Activity
| Animal Model | Dosage (mg/kg, p.o.) | Effect | Reference |
| Wistar rats | 100, 200, 400 | Dose-dependent inhibition of carrageenan-induced paw edema | [1] |
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for HHFA is emerging, it is hypothesized to act by preventing the activation of this key pro-inflammatory transcription factor.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of this compound.
-
Animals: Use male or female Wistar rats (150-200 g).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and test groups receiving different doses of HHFA (e.g., 100, 200, 400 mg/kg) administered orally (p.o.).
-
Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Antibacterial Activity
This compound has shown efficacy against both Gram-positive bacteria and fungi.
Quantitative Data for Antibacterial Activity
| Microorganism | Inhibition Zone (mm) (0.2 mg of essential oil containing 6.83% HHFA) | Reference |
| Staphylococcus aureus | 2.5 | [1] |
| Candida albicans | 2.0 |
Experimental Protocol: Agar (B569324) Disc Diffusion Method
This method is used to evaluate the antibacterial activity of this compound.
-
Microbial Culture: Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of this compound. Place the discs on the surface of the inoculated agar plate. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
Analgesic Activity
The analgesic properties of this compound have been demonstrated in a chemically-induced pain model in rodents.
Quantitative Data for Analgesic Activity
| Animal Model | Dosage (mg/kg, p.o.) | Effect | Reference |
| Wistar rats | 100, 200, 400 | Increased tolerance to formalin-induced pain |
Experimental Protocol: Formalin-Induced Pain Test in Rats
This model is used to assess the analgesic effect of this compound on both acute and tonic pain.
-
Animals and Dosing: Use Wistar rats as described in the anti-inflammatory protocol. Administer HHFA or the vehicle orally one hour before the formalin injection.
-
Formalin Injection: Inject 50 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately after the injection, place the animal in a transparent observation chamber. Record the total time the animal spends licking, biting, or shaking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.
-
Data Analysis: Compare the duration of nociceptive behaviors in the HHFA-treated groups with the control group.
Anti-diabetic Activity
In vitro studies suggest that this compound may have anti-diabetic potential through the inhibition of key carbohydrate-digesting enzymes.
Quantitative Data for Anti-diabetic Activity
| Enzyme | Inhibition | Reference |
| α-amylase | 58.9% inhibition by 50 mg/mL of a Beta vulgaris extract containing 61.08% HHFA | |
| α-glucosidase | 55.9% inhibition by 50 mg/mL of a Beta vulgaris extract containing 61.08% HHFA |
Experimental Protocol: In Vitro α-Amylase and α-Glucosidase Inhibition Assay
This protocol details the in vitro assessment of the inhibitory activity of this compound against α-amylase and α-glucosidase.
α-Amylase Inhibition Assay:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.9), α-amylase solution, and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 20 minutes.
-
Substrate Addition: Add starch solution as the substrate and incubate for a further 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and boiling for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of inhibition of α-amylase activity.
α-Glucosidase Inhibition Assay:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase solution, and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate and incubate for a further 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition of α-glucosidase activity.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities, including anticancer, anti-inflammatory, antibacterial, analgesic, and potential anti-diabetic effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this molecule. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in its various biological effects, as well as on conducting more extensive preclinical and clinical studies to validate its efficacy and safety for therapeutic use.
References
Hexahydrofarnesyl Acetone: A Technical Guide to its Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrofarnesyl acetone (B3395972) (HHFA), a naturally occurring sesquiterpene ketone, has garnered scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of HHFA's potential therapeutic effects, with a focus on its anti-inflammatory, analgesic, anticancer, and antibacterial properties. This document summarizes key quantitative data, details the experimental protocols used to evaluate its bioactivities, and presents hypothesized signaling pathways and experimental workflows through standardized diagrams. The information collated herein aims to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Introduction
Hexahydrofarnesyl acetone (6,10,14-trimethyl-2-pentadecanone), also known as phytone, is a C18 isoprenoid ketone found in the essential oils of various plants.[1] As a sesquiterpene, it belongs to a class of natural products known for their wide range of biological activities.[2][3] Preliminary studies have indicated that HHFA possesses antibacterial, anti-inflammatory, and anticancer properties, suggesting its potential as a lead compound for drug discovery and development.[2] This guide aims to consolidate the existing scientific data on HHFA to facilitate further research into its therapeutic applications.
Potential Therapeutic Effects
Anti-inflammatory and Analgesic Activity
In vivo studies have demonstrated the anti-inflammatory and analgesic potential of essential oils containing significant amounts of this compound. These effects are often evaluated using classical pharmacological models.
Essential oil from Albizia zygia, containing 33.14% HHFA, has been shown to exhibit significant, dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in Wistar rats.[2] The same essential oil also demonstrated analgesic properties in a formalin-induced pain model in rats, indicating its potential to alleviate both inflammatory and non-inflammatory pain.
Anticancer Activity
The anticancer potential of HHFA has been investigated against several human cancer cell lines. Essential oils rich in HHFA have shown cytotoxic and pro-apoptotic effects.
An essential oil from cultivated Salvia verbenaca, with a high concentration of HHFA (9.7%), exhibited significant growth-inhibitory and pro-apoptotic effects on the human melanoma cell line M14. The pro-apoptotic mechanism was suggested to involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Furthermore, the essential oil of Graptophyllum pictum, containing 2.6% HHFA, displayed cytotoxicity against KB (oral epidermoid carcinoma), NCI-H187 (small cell lung carcinoma), and Vero (African green monkey kidney) cells.
Antibacterial Activity
This compound has been identified as a component of several essential oils with notable antibacterial properties. For instance, the essential oil of Lindera nacusua, which contains 6.83% HHFA, showed significant antibacterial activity against Staphylococcus aureus and Candida albicans. This suggests that HHFA may contribute to the antimicrobial efficacy of these plant extracts.
Quantitative Data Presentation
The following tables summarize the key quantitative data from the cited studies on the biological activities of this compound and HHFA-rich essential oils.
Table 1: In Vitro Cytotoxicity of an Essential Oil Containing this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KB | Oral Epidermoid Carcinoma | 27.04 | |
| NCI-H187 | Small Cell Lung Carcinoma | 25.27 | |
| Vero | African Green Monkey Kidney | 26.52 |
Data from the essential oil of Graptophyllum pictum containing 2.6% this compound.
Table 2: In Vivo Anti-inflammatory and Analgesic Studies of an Essential Oil Containing this compound
| Model | Species | Doses (mg/kg, p.o.) | Effect | Reference |
| Carrageenan-induced paw edema | Wistar rats | 100, 200, 400 | Dose-dependent inhibition of paw swelling | |
| Formalin-induced pain | Wistar rats | 100, 200, 400 | Increased pain tolerance |
Data from the essential oil of Albizia zygia containing 33.14% this compound.
Table 3: Antibacterial Activity of an Essential Oil Containing this compound
| Microorganism | Concentration of Essential Oil | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | 0.2 mg | 2.5 | |
| Candida albicans | 0.2 mg | 2.0 |
Data from the essential oil of Lindera nacusua containing 6.83% this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
-
Animals: Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.
-
Administration: Test compounds (or vehicle for the control group) are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.
-
Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Formalin-Induced Nociception Assay
This model is used to evaluate the analgesic effects of a compound on both neurogenic and inflammatory pain.
-
Animals: Wistar rats or mice are used and acclimatized to the testing environment.
-
Administration: The test compound or vehicle is administered at a set time before the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the dorsal surface of one of the hind paws.
-
Observation: The animal is immediately placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the treated and control groups.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., HHFA) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key enzyme in the execution phase of apoptosis.
-
Cell Lysis: Cells treated with the test compound and control cells are harvested and lysed to release their intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule.
-
Signal Detection: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting color or fluorescence is then measured using a spectrophotometer or fluorometer.
-
Data Analysis: The level of caspase-3 activity in the treated cells is compared to that in the control cells to determine the fold-increase in activity.
Antibacterial Zone of Inhibition Assay
This method is used to assess the antimicrobial activity of a substance.
-
Preparation of Agar (B569324) Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Application of Test Substance: A sterile paper disc impregnated with the test compound (or the essential oil) is placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test bacterium.
-
Measurement of Inhibition Zone: If the test substance has antibacterial activity, a clear zone of no bacterial growth will appear around the disc. The diameter of this zone of inhibition is measured in millimeters.
-
Data Analysis: The size of the zone of inhibition is indicative of the potency of the antibacterial agent.
Mandatory Visualizations
Signaling Pathways
While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, based on its classification as a sesquiterpene and its observed biological effects, plausible mechanisms can be hypothesized.
Caption: Hypothesized NF-κB inhibitory pathway of HHFA.
References
- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Hexahydrofarnesyl Acetone from Farnesyl Acetone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrofarnesyl acetone (B3395972), also known as 6,10,14-trimethyl-2-pentadecanone, is a saturated ketone that serves as a crucial intermediate in the synthesis of various important molecules, including vitamins E and K. Its synthesis from farnesyl acetone, a readily available unsaturated precursor, is a key transformation in several industrial processes. The most common and efficient method for this conversion is the catalytic hydrogenation of the carbon-carbon double bonds present in the farnesyl acetone molecule, while preserving the ketone functional group. This document provides detailed application notes and experimental protocols for the synthesis of hexahydrofarnesyl acetone from farnesyl acetone.
Principle of the Reaction
The synthesis involves the selective reduction of the three alkene groups in the farnesyl acetone carbon chain to the corresponding alkanes. This is achieved through catalytic hydrogenation, where hydrogen gas (H₂) is reacted with the substrate in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most widely used and effective catalyst for this transformation due to its high activity and selectivity for hydrogenating carbon-carbon double bonds over carbonyl groups under controlled conditions.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from farnesyl acetone via catalytic hydrogenation.
| Parameter | Value | Reference |
| Substrate | Farnesyl Acetone | [1] |
| Product | This compound | [2] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [2] |
| Solvent | Tetrahydrofuran (THF) or Ethanol | [2] |
| Temperature | 20 - 100 °C | [2] |
| Hydrogen Pressure | 1 - 12 bar | |
| Reaction Time | 18 hours (typical) | |
| Yield | High (specific yield dependent on precise conditions) | |
| Purity | High (specific purity dependent on purification) |
Experimental Protocols
This section outlines a detailed methodology for the catalytic hydrogenation of farnesyl acetone to produce this compound.
Materials and Equipment
-
Farnesyl acetone (mixture of isomers)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous solvent: Tetrahydrofuran (THF) or Ethanol
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Autoclave or a high-pressure hydrogenation reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control
-
Glass reactor insert for the autoclave
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
-
Analytical equipment for reaction monitoring and product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)
Detailed Experimental Procedure
1. Reactor Preparation:
-
Ensure the autoclave and all glassware are clean and dry.
-
Place a magnetic stir bar and the farnesyl acetone (e.g., 4 g) into the glass reactor insert.
-
Carefully add the 10% Pd/C catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the substrate.
-
Add the chosen anhydrous solvent (e.g., THF or ethanol) to dissolve the farnesyl acetone. The concentration of the substrate in the solvent can be in the range of 5-20% (w/v).
2. Hydrogenation Reaction:
-
Place the glass reactor insert into the autoclave and seal the reactor according to the manufacturer's instructions.
-
Purge the reactor system with nitrogen gas three times to remove any air. This is a critical safety step to avoid the formation of explosive mixtures of hydrogen and air.
-
Following the nitrogen purge, purge the system with hydrogen gas three times.
-
After the final purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Begin stirring the reaction mixture at a constant rate (e.g., 1000 rpm) to ensure efficient mixing of the reactants and catalyst.
-
Heat the reactor to the desired temperature (e.g., 50-80 °C). The progress of the reaction can be monitored by observing the uptake of hydrogen from the gas cylinder.
-
Maintain the reaction under these conditions for a sufficient time to ensure complete hydrogenation of the double bonds (typically several hours to overnight). The reaction can be monitored by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC-MS.
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas to remove any residual hydrogen.
-
Open the reactor and remove the reaction mixture.
-
Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. The filtration should be done carefully as the catalyst can be pyrophoric when dry. It is advisable to keep the filter cake wet with solvent during filtration.
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified if necessary, for example, by vacuum distillation, to obtain a product of high purity.
4. Product Characterization:
-
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and the absence of olefinic protons/carbons.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl group and the absence of C=C double bonds.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Chemical Transformation)
Caption: Chemical transformation from Farnesyl Acetone to this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Hexahydrofarnesyl Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrofarnesyl acetone (B3395972) (HHFA), a saturated isoprenoid ketone, is a naturally occurring compound found in various essential oils. Preliminary studies have indicated its potential as an anti-inflammatory and antimicrobial agent. Furthermore, emerging evidence suggests that HHFA exhibits cytotoxic effects against several cancer cell lines, indicating its potential for development as a chemotherapeutic agent. These application notes provide an overview of the in vitro cytotoxicity of HHFA and detailed protocols for its assessment.
In Vitro Cytotoxicity of Hexahydrofarnesyl Acetone
This compound has demonstrated cytotoxic activity against a range of cancer cell lines. The primary mechanism of cell death induced by HHFA is believed to be apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values of essential oils containing this compound against various cancer cell lines. It is important to note that these values are for the essential oils and not for purified HHFA.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KB | Oral Cavity Carcinoma | 27.04 | [1] |
| NCI-H187 | Small Cell Lung Carcinoma | 25.27 | [1] |
| Vero | African Green Monkey Kidney | 26.52 | [1] |
Note: The IC50 values are for an essential oil of Graptophyllum pictum containing 2.6% this compound.
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below to enable researchers to assess the cytotoxic effects of this compound.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve HHFA, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%
b) Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL neutral red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Cytotoxicity Assay (Membrane Integrity)
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100%
Apoptosis Assays
a) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.
-
Cell Lysis: After treatment, centrifuge the plate, remove the supernatant, and lyse the cells with a lysis buffer provided in a commercial caspase-3 assay kit.
-
Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the colorimetric signal at 405 nm or the fluorometric signal at an excitation/emission of 400/505 nm.
-
Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3 activity.
b) DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.
-
DNA Extraction: Extract genomic DNA using a DNA extraction kit or standard phenol-chloroform extraction methods.
-
Agarose (B213101) Gel Electrophoresis: Load 5-10 µg of DNA from each sample onto a 1.5% agarose gel containing ethidium (B1194527) bromide.
-
Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Signaling Pathways and Experimental Workflows
The precise signaling pathways activated by this compound leading to apoptosis are still under investigation. However, based on studies of structurally similar sesquiterpenes and isoprenoids, several key pathways are likely to be involved.[2][3]
Inferred Signaling Pathway for HHFA-Induced Apoptosis
Caption: Inferred signaling cascade of HHFA-induced apoptosis.
General Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing HHFA's in vitro cytotoxicity.
Conclusion
This compound demonstrates cytotoxic potential against various cancer cell lines, likely through the induction of apoptosis. The provided protocols offer a framework for researchers to further investigate the cytotoxic mechanisms of this compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by HHFA to fully understand its potential as a therapeutic agent.
References
Application Notes and Protocols: Hexahydrofarnesyl Acetone in Research
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Hexahydrofarnesyl acetone (B3395972) (HHFA), also known as 6,10,14-trimethyl-2-pentadecanone or phytone, is a sesquiterpenoid ketone.[1][2][3] While utilized in the fragrance industry for its mild, long-lasting floral and green aroma, particularly in jasmine compositions, recent research has highlighted its potential as a bioactive molecule.[4] It is found as a major component in the essential oils of various plants, including Hildegardia barteri, Beta vulgaris L., and Hyoscyamus niger L.[5]
These application notes provide a summary of the known physicochemical properties, biological activities, and detailed protocols for the research and development of Hexahydrofarnesyl acetone. The compound has demonstrated antibacterial, anti-inflammatory, and cytotoxic properties, making it a subject of interest for further investigation in drug development and related fields.
2.0 Physicochemical and Olfactive Properties
A comprehensive understanding of the compound's properties is essential for its application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₆O | |
| Molecular Weight | 268.48 g/mol | |
| CAS Number | 502-69-2 | |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.8 ± 0.1 g/cm³ | |
| Specific Gravity | 0.83400 to 0.84000 @ 25.00 °C | |
| Boiling Point | 316.8 ± 10.0 °C at 760 mmHg | |
| Flash Point | > 212.00 °F (> 100.00 °C) | |
| Refractive Index | 1.44500 to 1.45100 @ 20.00 °C | |
| logP (Octanol/Water) | 7.26 - 7.48 | |
| Water Solubility | 4.0e-05 g/L (Practically insoluble) |
| Solubility | Soluble in DMSO (22.5 mg/mL), Chloroform | |
Table 2: Olfactive Profile and Fragrance Usage
| Parameter | Description | Source |
|---|---|---|
| Odor Type | Floral, Green | |
| Odor Description | Long-lasting fresh jasmine, celery, green melon rind | |
| Flavor Profile | Sweet, green, tropical, watermelon rind |
| Recommended Usage | Up to 15.0000% in fragrance concentrate | |
3.0 Biological Activity Data
This compound has been identified primarily within essential oil extracts that exhibit a range of biological effects.
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Cell Type | Assay Details | Result (IC₅₀) | Source |
|---|---|---|---|---|
| KB | Oral Epidermoid Carcinoma | Assayed as a component (2.6%) of Graptophyllum pictum essential oil. | 27.04 µg/mL | |
| NCI-H187 | Small Cell Lung Carcinoma | Assayed as a component (2.6%) of Graptophyllum pictum essential oil. | 25.27 µg/mL |
| Vero | African Green Monkey Kidney | Assayed as a component (2.6%) of Graptophyllum pictum essential oil. | 26.52 µg/mL | |
Table 4: In Vitro Antibacterial Activity
| Organism | Assay Details | Result (Inhibition Zone) | Source |
|---|---|---|---|
| Staphylococcus aureus | Assayed as a component (6.83%) of Lindera nacusua essential oil (0.2 mg). | 2.5 mm |
| Candida albicans | Assayed as a component (6.83%) of Lindera nacusua essential oil (0.2 mg). | 2.0 mm | |
Table 5: In Vivo Anti-inflammatory Activity
| Animal Model | Assay Details | Result | Source |
|---|
| Wistar Rats | Carrageenan-induced paw edema model. Assayed as a component (33.14%) of Albizia zygia essential oil. Doses: 100, 200, 400 mg/kg (p.o.). | Inhibition of inflammation | |
Table 6: In Vitro Anti-diabetic Activity
| Enzyme | Assay Details | Result (% Inhibition) | Source |
|---|---|---|---|
| α-amylase | Assayed as a major component (61.08%) of Beta vulgaris L. extract (50 mg/mL). | 58.9% |
| α-glucosidase | Assayed as a major component (61.08%) of Beta vulgaris L. extract (50 mg/mL). | 55.9% | |
4.0 Application Notes
4.1 Safety and Handling
-
Hazard Classification: Classified as hazardous to the aquatic environment with long-lasting effects (H410).
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid breathing vapors.
-
First Aid: In case of eye contact, flush immediately with large amounts of water. For skin contact, rinse thoroughly with water. If inhaled, move to fresh air.
-
Toxicology: Carcinogenicity and mutagenicity data are largely unavailable or negative based on component thresholds. The chemical, physical, and toxicological properties have not been completely investigated.
4.2 Solubility and Formulation for Experiments
-
Stock Solutions: For in vitro assays, this compound can be dissolved in DMSO. A stock solution of up to 22.5 mg/mL (83.81 mM) is achievable; sonication is recommended to aid dissolution.
-
In Vivo Formulation 1 (Aqueous-based): A common vehicle for oral or parenteral administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. A concentration of up to 2 mg/mL (7.45 mM) can be achieved with sonication.
-
In Vivo Formulation 2 (Cyclodextrin-based): For improved aqueous solubility, a formulation of 10% DMSO + 90% (20% SBE-β-CD in Saline) can be used.
-
In Vivo Formulation 3 (Oil-based): A simple formulation can be made with 10% DMSO + 90% Corn Oil.
5.0 Experimental Protocols
The following protocols are generalized methodologies based on standard laboratory practices and data from cited literature. Researchers should optimize these protocols for their specific experimental conditions.
5.1 Protocol 1: Analysis by Gas Chromatography (GC-FID)
This protocol outlines a general method for quantifying this compound in a sample matrix.
-
Objective: To determine the purity or concentration of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Procedure:
-
Standard Preparation: Accurately weigh and prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone, dichloromethane). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards. If the sample is a complex mixture (e.g., essential oil), dilute appropriately. Filter the solution using a 0.45 µm filter.
-
GC Conditions (Example):
-
Column: DB-1 or similar non-polar capillary column (e.g., 30m x 0.53mm I.D., 1.0 µm film thickness).
-
Injector Temperature: 290°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp at 30°C/min to 280°C and hold for 4 min.
-
Carrier Gas: Nitrogen or Helium.
-
Injection Volume: 1.0 µL.
-
-
Analysis: Inject the standards to generate a calibration curve. Inject the prepared samples. Identify the this compound peak by its retention time and quantify using the calibration curve.
-
5.2 Protocol 2: In Vitro Cytotoxicity - MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line, based on reported studies.
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
-
Materials:
-
Selected cancer or normal cell lines (e.g., Vero, MCF-7).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Plate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%). Replace the medium in the wells with the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours), as cytotoxicity can be time-dependent.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
5.3 Protocol 3: Antibacterial Susceptibility - Agar Disc Diffusion
This protocol assesses the ability of this compound to inhibit bacterial growth.
-
Objective: To determine the zone of inhibition produced by this compound against specific bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus).
-
Muller-Hinton Agar (MHA) plates.
-
Sterile paper discs (6 mm).
-
This compound solutions at various concentrations.
-
Positive control (e.g., Amoxicillin) and negative control (solvent) discs.
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of an MHA plate with the bacterial inoculum.
-
Disc Application: Prepare solutions of this compound. Aseptically apply a known volume (e.g., 10 µL) of each test concentration onto sterile paper discs and allow the solvent to evaporate.
-
Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.
-
6.0 Research Workflow Visualization
The investigation of a fragrance ingredient for novel bioactive properties follows a structured, multi-stage process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexahydrofarnesyl Acetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hexahydrofarnesyl acetone (B3395972).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Hexahydrofarnesyl acetone?
A1: The most prevalent method for synthesizing this compound is through the catalytic hydrogenation of farnesyl acetone. The synthesis of the farnesyl acetone precursor can be achieved through several routes, including the reaction of nerolidol (B1678203) with isopropenylmethyl ether in the presence of an acidic catalyst, or the reaction of farnesene (B8742651) with an acetoacetate.
Q2: What are the critical parameters affecting the yield of this compound synthesis?
A2: The key parameters influencing the yield include the choice of catalyst, reaction temperature, hydrogen pressure, solvent, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Byproduct formation can be minimized by carefully selecting the catalyst and optimizing reaction conditions. For instance, in the hydrogenation of farnesyl acetone, using a highly selective catalyst can prevent the formation of over-hydrogenated or rearranged products. Additionally, maintaining the optimal temperature and pressure can suppress side reactions.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause 1: Inefficient Catalyst. The catalyst may be deactivated or not suitable for the specific reaction conditions.
-
Possible Cause 2: Suboptimal Reaction Conditions. The temperature, pressure, or reaction time may not be optimal for the conversion.
-
Solution: Systematically vary the reaction temperature and pressure to find the optimal range for your setup. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. For the hydrogenation step, temperatures can range from 50 to 250°C.[1]
-
-
Possible Cause 3: Impure Starting Materials. Impurities in the farnesyl acetone can poison the catalyst or lead to side reactions.
-
Solution: Purify the farnesyl acetone precursor before the hydrogenation step. Techniques like fractional distillation under reduced pressure are often employed.[2]
-
Issue 2: Incomplete Reaction
-
Possible Cause 1: Insufficient Catalyst Loading. The amount of catalyst may be too low to drive the reaction to completion within a reasonable timeframe.
-
Solution: Gradually increase the catalyst loading while monitoring the reaction progress. Be aware that excessive catalyst loading can sometimes lead to increased byproduct formation.
-
-
Possible Cause 2: Poor Mass Transfer. In a heterogeneous catalytic system, inefficient mixing can limit the contact between the reactants and the catalyst surface.
-
Solution: Improve the stirring or agitation of the reaction mixture. In industrial settings, the power input for dispersing the reactants is a critical parameter to control.[1]
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Presence of Close-Boiling Impurities. Byproducts with boiling points similar to this compound can make purification by distillation challenging.
-
Solution: Optimize the reaction to minimize the formation of these impurities. Alternatively, consider using column chromatography for purification, although this may be less practical for large-scale synthesis.
-
-
Possible Cause 2: Catalyst Leaching. Traces of the metal catalyst may contaminate the product.
-
Solution: After the reaction, filter the mixture thoroughly to remove the solid catalyst. In some cases, treatment with activated carbon can help remove dissolved metal species.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Farnesyl Acetone Synthesis (Precursor to this compound)
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield | Reference |
| Nerolidol, Diketene | NaOEt | - | 0-5 (decarboxylation at 190-200) | 45.7% | |
| Nerolidol, Methyl acetoacetate | K₂CO₃ | - | 150-160 | 60% | |
| α-Farnesene, Acetoacetate | Rhodium metal catalyst, Organic phosphine (B1218219) ligand | Dual-solvent system | 80-120 | >98% | |
| Dihydrolinalool, Methyl acetoacetate | Aluminum isopropoxide | - | 160-200 | High |
Table 2: Catalysts for Hydrogenation of Acetone (as a model for ketone hydrogenation)
| Catalyst | Support | Temperature (°C) | Acetone Conversion (%) | IPA Selectivity (%) | Reference |
| Ru | Activated Charcoal / ZnO | 100 | 96.0 | 98.7 | |
| Raney Ni | Carbon | 120 | 99.9 | High (low byproduct) | |
| Ni | Al₂O₃ | 150 | >99 | Lower (5.6% MIBC byproduct) |
Experimental Protocols
Protocol 1: Synthesis of Farnesyl Acetone from Nerolidol
-
Reaction Setup: In a suitable reaction vessel, combine nerolidol and isopropenylmethyl ether (IPM).
-
Catalyst Addition: Add an acidic catalyst to the mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 125°C) and, if necessary, apply pressure (e.g., 6 atm N₂).
-
Monitoring: Monitor the reaction progress by gas chromatography (GC).
-
Work-up: Once the reaction is complete, neutralize the acidic catalyst with a basic compound (e.g., sodium acetate).
-
Purification: Isolate the E/E-farnesyl acetone by fractional distillation under reduced pressure (preferably less than 0.1 mbar).
Protocol 2: General Procedure for Hydrogenation to this compound
-
Reaction Setup: In a high-pressure reactor (autoclave), charge the farnesyl acetone and a suitable solvent.
-
Catalyst Addition: Add a supported palladium catalyst to the mixture.
-
Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature (e.g., 100-200°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and analyzing samples via GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting this compound can be further purified by distillation if necessary.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Purification of Synthetic Hexahydrofarnesyl Acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Hexahydrofarnesyl acetone (B3395972) (HHFA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of synthetic Hexahydrofarnesyl acetone, a key intermediate in the synthesis of various high-value chemicals.
Q1: What are the most common impurities in synthetic this compound?
A1: The impurity profile of synthetic this compound (also known as 6,10,14-trimethyl-2-pentadecanone) largely depends on the synthetic route. A common pathway is the hydrogenation of farnesyl acetone. Potential impurities include:
-
Unreacted Starting Material: Residual farnesyl acetone.
-
Partially Hydrogenated Intermediates: Tetrahydrofarnesyl acetone and other partially saturated isomers.
-
Isomers from Starting Materials: If synthesized from precursors like nerolidol, structural isomers may be present.[1]
-
Catalyst Residues: Traces of hydrogenation catalysts (e.g., palladium, nickel).
-
Solvent Residues: Solvents used in the synthesis and purification steps.
-
Side-Reaction Products: Byproducts from aldol (B89426) condensation of the acetone moiety or other side reactions.
Q2: My crude this compound has a yellow tint. How can I remove the color?
A2: A yellow tint often indicates the presence of conjugated unsaturated impurities, such as residual farnesyl acetone or its partially hydrogenated analogues. These can often be removed by:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. The more polar, unsaturated ketones will have a stronger affinity for the silica (B1680970) gel and elute later than the saturated HHFA.
-
Activated Carbon Treatment: Stirring the crude product with a small amount of activated carbon in a suitable solvent can help adsorb colored impurities. However, this may lead to some product loss.
-
Thorough Hydrogenation: Ensuring the initial hydrogenation reaction goes to completion will minimize these colored impurities from the outset.
Q3: I am having difficulty separating this compound from a closely related impurity by column chromatography. What can I do to improve resolution?
A3: Improving the separation of compounds with similar polarities, such as saturated and unsaturated ketones, requires optimizing your chromatography technique.[2] Consider the following:
-
Solvent System Optimization: The choice of eluent is critical. Start with a very non-polar solvent system, like hexane (B92381) with a small percentage of a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether.[3] Perform thin-layer chromatography (TLC) with various solvent ratios to find the system that provides the best separation between your product and the impurity. Aim for an Rf value of around 0.3 for the desired compound.[3]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve separation.[4] Start with a low polarity mobile phase to elute the least polar compounds and slowly increase the polarity to elute the more polar components.
-
Column Dimensions and Packing: Use a longer, narrower column for better separation. Ensure the silica gel is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent to load a concentrated band onto the column.
Q4: My this compound seems to be degrading during purification. What could be the cause and how can I prevent it?
A4: Degradation during purification can be due to several factors:
-
Acid-Sensitivity on Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica gel (e.g., by adding 0.1-1% triethylamine (B128534) to your eluent) or switch to a less acidic stationary phase like alumina.
-
High Temperatures during Distillation: this compound is a high-boiling point liquid. Prolonged exposure to high temperatures during atmospheric distillation can lead to thermal decomposition. It is crucial to use vacuum distillation to lower the boiling point.
Q5: What are the recommended starting conditions for vacuum distillation of this compound?
A5: For a high-boiling point compound like this compound, vacuum distillation is the preferred method to prevent thermal degradation. While optimal conditions should be determined empirically, you can start with the following:
-
Pressure: A vacuum in the range of 1-10 mmHg is a good starting point.
-
Temperature: The boiling point will depend on the pressure. At these pressures, the boiling temperature will be significantly lower than the atmospheric boiling point. A heating mantle with a stirrer should be used for even heating.
-
Apparatus: Use a fractional distillation setup for better separation from impurities with close boiling points. Ensure all glass joints are properly sealed for vacuum. A cold trap is recommended to protect the vacuum pump.
Data Presentation
The following tables provide typical data for the purification of a long-chain ketone like this compound. The exact values will vary depending on the specific impurities and the efficiency of the setup.
Table 1: Column Chromatography Purification Data
| Parameter | Before Purification | After Purification |
| Purity (by GC-MS) | ~85% | >98% |
| Major Impurities | Farnesyl acetone (~10%), Tetrahydrofarnesyl acetone (~5%) | Farnesyl acetone (<0.5%), Tetrahydrofarnesyl acetone (<1.5%) |
| Yield | N/A | 80-90% |
| Appearance | Pale yellow oil | Colorless oil |
Table 2: Vacuum Fractional Distillation Parameters
| Fraction | Pressure (mmHg) | Head Temperature (°C) | Pot Temperature (°C) | Composition |
| Forerun | 5 | <140 | <160 | Volatile impurities, residual solvents |
| Main Fraction | 5 | 140-145 | 160-170 | This compound (>99%) |
| Residue | 5 | >145 | >170 | Higher boiling impurities, decomposition products |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of synthetic this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a volatile solvent.
-
Spot the solution on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to be absorbed into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol describes a general method for purifying this compound by vacuum fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with magnetic stirrer
-
Vacuum pump and tubing
-
Cold trap (recommended)
-
Manometer (optional but recommended)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a vacuum.
-
Place the crude this compound and a magnetic stir bar in the round-bottom flask.
-
Connect the vacuum pump to the distillation apparatus through a cold trap.
-
-
Distillation:
-
Start the magnetic stirrer.
-
Turn on the vacuum pump and allow the pressure to stabilize.
-
Begin heating the distillation flask gently.
-
Collect the forerun, which will contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable head temperature indicates a pure fraction is being collected.
-
-
Shutdown:
-
Once the main fraction is collected, stop heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Mandatory Visualization
Caption: A flowchart of the general workflow for the purification of synthetic this compound.
Caption: A troubleshooting guide for poor separation during column chromatography of this compound.
References
Stability and storage conditions for Hexahydrofarnesyl acetone.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of Hexahydrofarnesyl acetone (B3395972), alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.
Stability and Storage Conditions
Proper storage and handling are crucial for maintaining the integrity and stability of Hexahydrofarnesyl acetone. Below is a summary of recommended storage conditions based on available data.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Neat Compound | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] |
| -20°C | Up to 1 month | [2][3] |
Shipping Conditions: this compound is stable at ambient temperature for short periods, such as during standard shipping.
Incompatible Materials: To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. It is also soluble in chloroform. For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline, or corn oil are recommended.
Q2: How should I handle the compound upon receipt?
A2: Upon receipt, it is recommended to store the neat compound at -20°C for long-term stability. For experimental use, prepare stock solutions and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store solutions of this compound at room temperature?
A3: It is not recommended to store solutions at room temperature for extended periods. For optimal stability, stock solutions should be stored at -80°C or -20°C.
Q4: What are the potential degradation pathways for this compound?
A4: As a ketone, this compound is potentially susceptible to degradation under harsh acidic or basic conditions through hydrolysis. As a terpenoid, it may also be sensitive to oxidation and thermal stress. Forced degradation studies are necessary to fully elucidate its degradation pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent results in bioassays.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound and its solutions have been stored at the recommended temperatures.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is warmed.
-
Prepare Fresh Dilutions: For sensitive experiments, prepare fresh working solutions from a properly stored stock solution on the day of use.
-
Check for Contamination: Ensure solvents and labware are free from contaminants that could react with the compound.
-
Issue 2: Poor peak shape or resolution in chromatographic analysis (GC/HPLC).
-
Possible Cause: This can be due to a variety of factors including issues with the analytical method, column, or sample preparation.
-
Troubleshooting Steps for GC Analysis:
-
Check for Active Sites: Terpenoids can interact with active sites in the GC system. Use a deactivated inlet liner and a high-quality, inert GC column.
-
Optimize Injection Temperature: High injection temperatures can cause thermal degradation of some terpenoids. Experiment with lower temperatures.
-
Solvent Choice: Ensure the sample is dissolved in a volatile and compatible solvent.
-
-
Troubleshooting Steps for HPLC Analysis:
-
Mobile Phase Compatibility: Ensure this compound is soluble and stable in the chosen mobile phase.
-
Column Selection: A C18 column is often a good starting point for reverse-phase chromatography of non-polar compounds.
-
Peak Tailing: If peak tailing is observed, it may be due to secondary interactions with the stationary phase. Consider adjusting the mobile phase pH (if applicable) or using a column with a different stationary phase chemistry.
-
Logical Relationship: Troubleshooting Experimental Inconsistency
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method validation is required for specific applications.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating this non-polar compound.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Injector and Detector Temperatures:
-
Injector: 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the same solvent.
-
-
Forced Degradation Study:
-
Acidic/Basic Hydrolysis: Treat the sample with 0.1 M HCl or 0.1 M NaOH at 60°C for a defined period. Neutralize the sample before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: Inject the stressed and unstressed (control) samples into the GC-MS. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Experimental Workflow: Stability Testing
Caption: A general workflow for conducting forced degradation stability studies of this compound.
References
Technical Support Center: Hexahydrofarnesyl Acetone (HHFA) In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with Hexahydrofarnesyl acetone (B3395972) (HHFA), also known as Phytone, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Hexahydrofarnesyl acetone (HHFA) and why is its solubility a challenge?
A1: this compound (CAS 502-69-2) is a naturally occurring isoprenoid ketone, appearing as a colorless to light yellow oily liquid.[1][2][] Its significant hydrophobicity (high LogP of 7.26) and oily nature make it practically insoluble in aqueous solutions like cell culture media, leading to challenges such as precipitation, non-homogenous concentration, and inaccurate experimental results.[1]
Q2: What is the best solvent for creating a stock solution of HHFA?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of HHFA for in vitro use.[1]
Q3: What is the maximum solubility of HHFA in DMSO?
A3: Published data indicates that the solubility of HHFA in DMSO is approximately 22.5 to 33.33 mg/mL. It is recommended to sonicate the mixture to ensure complete dissolution.
Q4: My HHFA precipitates when I add my DMSO stock to the aqueous culture medium. What should I do?
A4: This is a common issue known as "fall-out" or precipitation. It occurs when a drug that is soluble in a concentrated organic stock is diluted into an aqueous medium where it is poorly soluble. To prevent this, ensure the final concentration of DMSO in your culture medium is kept very low (typically ≤0.5%, and ideally ≤0.1%) to avoid both precipitation and solvent-induced cytotoxicity. Using a co-solvent or surfactant system may also be necessary.
Troubleshooting Guide: Overcoming HHFA Solubility Issues
This section provides a systematic approach to addressing common problems encountered when working with HHFA in vitro.
Problem 1: Preparing a Clear, High-Concentration Stock Solution
If you are unable to fully dissolve HHFA in your chosen solvent, follow these steps:
-
Verification: Ensure you are using 100% anhydrous, sterile-filtered DMSO.
-
Mechanical Assistance: Use a vortex mixer for several minutes. If cloudiness persists, sonication in a water bath is highly recommended to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. However, be cautious and verify the thermal stability of HHFA for your specific experimental duration.
Problem 2: Precipitation in Aqueous Media During Working Solution Preparation
The workflow below provides a decision-making process to troubleshoot precipitation upon dilution of the HHFA stock solution into your experimental medium (e.g., DMEM, PBS).
Caption: Troubleshooting workflow for HHFA precipitation.
Problem 3: Potential for Cell Toxicity from Solubilizing Agents
Always run parallel controls to ensure that the chosen solvent or formulation vehicle does not affect cell viability or interfere with the assay readout.
-
Vehicle Control: Treat a set of cells with the highest concentration of the vehicle (e.g., 0.1% DMSO, or 0.1% DMSO + Tween 80 formulation) without HHFA.
-
Assay Interference Control: Check for any interaction between your formulation components and assay reagents (e.g., fluorescence quenching or enhancement in a reporter assay).
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent / Formulation System | Concentration | Molarity (approx.) | Notes | Reference |
| In Vitro Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | ~33.33 mg/mL | ~124.14 mM | Recommended for stock solutions. | |
| Dimethyl Sulfoxide (DMSO) | ~22.5 mg/mL | ~83.81 mM | Sonication is recommended. | |
| In Vivo Formulations (Adaptable for In Vitro) | ||||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 9.31 mM | Add co-solvents sequentially. | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 9.31 mM | Prepare 20% SBE-β-CD solution first. | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 9.31 mM | Useful for creating oil-based delivery systems. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM HHFA Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock of HHFA.
References
Technical Support Center: Optimizing Hexahydrofarnesyl Acetone (HHFA) Extraction
Welcome to the technical support center for the extraction of Hexahydrofarnesyl acetone (B3395972) (HHFA), also known as 6,10,14-trimethyl-2-pentadecanone.[1] This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is Hexahydrofarnesyl acetone (HHFA)?
A1: this compound (HHFA) is a naturally occurring isoprenoid ketone.[2] It is a C18 compound with a molecular weight of 268.48 g/mol .[1] Due to its chemical structure, it is a relatively large, non-polar to medium-polarity molecule. It is recognized for various biological activities, including antimicrobial and antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research.[3]
Q2: In which natural sources is HHFA typically found?
A2: HHFA is a significant component of the essential oils of various plants. It has been identified in high concentrations in species such as Hildegardia barteri (leaf, stem, and root bark), Sagittaria trifolia, and Limonium bonduellei.[2] It is also found in Beta vulgaris (beet) leaves and other plants like Equisetum arvense.
Q3: What are the primary challenges in extracting HHFA from complex matrices?
A3: The main challenges include:
-
Low Yield: Inefficient extraction parameters can lead to poor recovery of HHFA.
-
Matrix Interference: Co-extraction of other compounds (lipids, pigments, polar molecules) from complex biological samples can interfere with downstream analysis and quantification.
-
Analyte Degradation: HHFA can be susceptible to degradation under harsh conditions, such as high temperatures.
-
Method Selection: Choosing the most appropriate extraction technique (e.g., solvent extraction, ultrasound-assisted, supercritical fluid) depends on the sample matrix, available equipment, and desired purity of the extract.
Q4: Which analytical technique is most suitable for quantifying HHFA?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the identification and quantification of HHFA due to its volatile nature.
Extraction Method Selection
Choosing the right extraction strategy is critical. The decision often involves a trade-off between yield, purity, cost, and environmental impact.
Caption: Decision tree for selecting an appropriate HHFA extraction method.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of HHFA.
Problem: Low or No HHFA Peak in GC-MS Chromatogram
-
Possible Cause 1: Inefficient Extraction
-
Solution: The chosen solvent may be inappropriate for HHFA. Given its structure, solvents of low to intermediate polarity are recommended. Consider switching to or optimizing with solvents like n-hexane, ethyl acetate (B1210297), or acetone. Ensure sufficient extraction time and effective agitation to maximize solvent-matrix interaction. For cellular matrices, techniques like ultrasound-assisted extraction (UAE) can improve yield by disrupting cell walls.
-
-
Possible Cause 2: Analyte Degradation in Injector
-
Solution: HHFA may degrade at high injector temperatures. Check the GC inlet temperature and consider lowering it. Ensure the inlet liner is clean and deactivated, as active sites can cause degradation of analytes.
-
-
Possible Cause 3: System Leak
-
Solution: A leak in the GC system can lead to poor peak shape and reduced signal. Perform a leak check, paying close attention to the septum, ferrules, and column connections.
-
Problem: High Matrix Interference and "Dirty" Extract
-
Possible Cause 1: Non-Selective Solvent
-
Solution: Highly polar solvents may co-extract a wide range of interfering compounds. If using acetone or methanol, consider switching to a less polar solvent like n-hexane to target lipophilic compounds more selectively.
-
-
Possible Cause 2: Highly Complex Matrix
-
Solution: Implement a post-extraction cleanup step. Solid-Phase Extraction (SPE) is highly effective. For HHFA, a normal-phase SPE cartridge (e.g., silica) can be used to separate it from more polar interferences, or a reversed-phase cartridge (e.g., C18) can be used to retain HHFA while polar impurities are washed away.
-
Problem: Peak Tailing in Chromatogram
-
Possible Cause 1: Active Sites in GC System
-
Solution: The ketone group in HHFA can interact with active sites (e.g., silanols) in the inlet liner or the column itself. Use a deactivated liner and a high-quality, low-bleed column. If tailing persists, you may need to trim the first few centimeters of the column or replace it.
-
-
Possible Cause 2: Co-elution with an Interfering Compound
-
Solution: Optimize the GC oven temperature program. A slower ramp rate can improve the resolution between HHFA and other matrix components.
-
Problem: Poor Reproducibility Between Replicates
-
Possible Cause 1: Inhomogeneous Sample
-
Solution: For solid matrices like plant leaves or roots, ensure the sample is finely ground and thoroughly homogenized before weighing. Inconsistent particle size can lead to variable extraction efficiency.
-
-
Possible Cause 2: Inconsistent Extraction Procedure
-
Solution: Precisely control all extraction parameters: solvent volume, extraction time, temperature, and agitation speed. For manual injections, inconsistent injection speed and volume can be a major source of variability.
-
Caption: Troubleshooting workflow for diagnosing low HHFA yield.
Data & Method Comparison
Table 1: Comparison of Common Extraction Techniques for HHFA
| Technique | Principle | Advantages | Disadvantages | Best For |
| Solvent Extraction | Dissolving HHFA in a suitable organic solvent with agitation. | Simple, low cost, requires basic equipment. | Can be time-consuming, may have lower efficiency, uses larger solvent volumes. | Initial screening, labs with limited equipment. |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Faster extraction times, increased yield, reduced solvent consumption compared to maceration. | High power can potentially degrade compounds; requires specific equipment. | Improving yields from solid matrices (e.g., leaves, roots). |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent, which has properties of both a liquid and a gas. | Highly selective, solvent-free final product, low extraction temperatures prevent thermal degradation. | High initial equipment cost, may require co-solvents for optimal efficiency. | High-purity extracts, "green" chemistry applications, thermally sensitive samples. |
| Solid-Phase Extraction (SPE) | A cleanup technique where compounds are separated based on their physical and chemical properties as they pass through a solid sorbent. | Excellent for removing matrix interferences, concentrating the analyte. | Adds a step to the workflow, requires method development, cost of cartridges. | Cleaning up complex extracts (e.g., from biological fluids, crude plant extracts) before analysis. |
Table 2: Solvent Selection Guide for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Use Cases |
| n-Hexane | 0.1 | 69 | Non-polar. Highly selective for lipids and other non-polar compounds. Good for reducing co-extraction of polar interferences. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity. A good "all-around" green solvent that effectively extracts HHFA. Often provides a good balance of yield and selectivity. |
| Acetone | 5.1 | 56 | Medium polarity. Miscible with water, making it effective for extracting lipids from matrices with high water content. Can co-extract more polar compounds. |
| Methanol | 5.1 | 65 | Polar. Generally less suitable for primary extraction of HHFA as it will co-extract many polar interferences like phenols and sugars. |
Experimental Protocols
Protocol 1: General Solvent Extraction for Plant Material
-
Sample Preparation: Dry the plant material (e.g., leaves) at 40°C until constant weight. Grind the dried material into a fine, homogenous powder.
-
Extraction: Weigh 1.0 g of the powdered sample into a glass vial. Add 10 mL of ethyl acetate.
-
Agitation: Seal the vial and place it on an orbital shaker at 200 rpm for 3 hours at room temperature.
-
Separation: Centrifuge the mixture at 4000 rpm for 10 minutes. Carefully collect the supernatant.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of hexane or another appropriate solvent for GC-MS analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Extraction: Place 1.0 g of the powdered sample and 10 mL of ethyl acetate into a glass vial.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 25°C).
-
Post-Processing: Follow steps 4-6 from Protocol 1.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Selection: Choose a 1 g silica (B1680970) SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of n-hexane through it. Do not let the sorbent bed go dry.
-
Loading: Reconstitute the crude extract (from Protocol 1 or 2) in 1 mL of n-hexane. Load the solution onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 98:2 n-hexane:ethyl acetate mixture to elute non-polar interferences. Discard this fraction.
-
Elution: Elute the HHFA fraction using 5 mL of a 90:10 n-hexane:ethyl acetate mixture. The exact ratio should be optimized.
-
Final Step: Evaporate the collected fraction to dryness and reconstitute in a known volume of solvent for GC-MS analysis.
Caption: A generalized experimental workflow for HHFA extraction and analysis.
References
Minimizing interference in bioassays with Hexahydrofarnesyl acetone.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexahydrofarnesyl acetone (B3395972). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference and ensure the accuracy of your bioassay results. The information provided is based on the physicochemical properties of Hexahydrofarnesyl acetone and general principles of bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my bioassay?
This compound (also known as 6,10,14-trimethyl-2-pentadecanone) is a lipophilic, long-chain isoprenoid ketone.[1][2][3] Its high lipophilicity (hydrophobicity) is a key physicochemical property that can lead to non-specific interactions with various components of a bioassay, such as plastics, proteins, and cell membranes.[4] This can result in assay interference, leading to inaccurate or unreliable data.
Q2: What types of bioassays are most likely to be affected by this compound interference?
Assays that are sensitive to non-specific binding and matrix effects are particularly susceptible. These include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Non-specific binding to the plate surface, antibodies, or enzymes can lead to high background or false signals.
-
Cell-Based Assays: The lipophilic nature of the compound may cause it to partition into cell membranes, potentially disrupting membrane integrity or interfering with signaling pathways.
-
Fluorescence-Based Assays: The compound may have intrinsic fluorescence or quench the fluorescence of reporter molecules.
-
High-Throughput Screening (HTS): The potential for non-specific interactions can generate a high number of false positives or false negatives.[5]
Q3: What are the common signs of interference from this compound in a bioassay?
Common indicators of interference include:
-
High background signal in negative controls.
-
Poor reproducibility between replicate wells or experiments.
-
A dose-response curve with a shallow slope or an unexpected shape.
-
Signal quenching or enhancement that is independent of the biological target.
-
Discrepancies between results from different assay formats.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA
High background can be caused by non-specific binding of this compound or other sample components to the microplate wells.
| Potential Cause | Recommended Solution |
| Non-specific binding of this compound to the plate surface. | 1. Increase Detergent Concentration: Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the wash and blocking buffers (0.05% to 0.5%). This helps to reduce hydrophobic interactions. 2. Optimize Blocking: Use a high-quality blocking buffer (e.g., 1-5% BSA or commercial blocking solutions). 3. Plate Type: Test different types of microplates (e.g., low-binding plates). |
| Insufficient washing. | Increase the number of wash steps and the soaking time during washes. |
| Contamination of reagents. | Prepare fresh reagents and filter them if necessary. |
Issue 2: Poor Reproducibility in a Cell-Based Assay
Poor reproducibility can stem from inconsistent interactions of this compound with the cells or assay components.
| Potential Cause | Recommended Solution |
| Variable partitioning of the compound into cell membranes. | 1. Use of a Carrier Solvent: Dissolve this compound in a suitable carrier solvent (e.g., DMSO) and ensure the final concentration of the solvent is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). 2. Pre-incubation Steps: Standardize all incubation times and temperatures. |
| Non-specific effects on cell health. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to determine the concentration range at which this compound is not toxic to the cells. |
| Interaction with media components. | Consider using a serum-free medium during the compound treatment phase, as serum proteins can bind to lipophilic compounds and affect their availability. |
Issue 3: Suspected False Positives in a High-Throughput Screen (HTS)
False positives in HTS can arise from various non-specific activities of the test compound.
| Potential Cause | Recommended Solution |
| Compound aggregation. | Include a detergent in the assay buffer to prevent the formation of compound aggregates. |
| Non-specific inhibition or activation of the target protein. | Perform counter-screens to identify compounds that interfere with the assay technology rather than the biological target. For example, an assay with a different reporter system but the same target. |
| Redox activity or chemical reactivity. | Conduct assays to detect redox-active compounds or those that react with assay components. |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Matrix Effects
For complex samples containing this compound, a sample cleanup step can be crucial.
-
Liquid-Liquid Extraction (LLE):
-
To an aqueous sample, add an equal volume of a water-immiscible organic solvent (e.g., hexane, ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
The lipophilic this compound will partition into the organic phase. The aqueous phase can then be used in the bioassay. The choice of solvent should be optimized based on the analyte of interest.
-
-
Solid-Phase Extraction (SPE):
-
Choose an SPE cartridge with a stationary phase that has a different polarity from this compound. For example, a reverse-phase (C18) cartridge can be used to retain the lipophilic compound.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the analyte of interest with a stronger solvent, leaving this compound bound to the cartridge (or vice-versa depending on the analyte).
-
Protocol 2: Assessing Non-Specific Binding in an ELISA
-
Coat a microplate with the capture antibody as per your standard protocol.
-
Block the plate.
-
In wells designated for testing non-specific binding, add your sample containing this compound but omit the detection antibody.
-
In another set of wells, omit both the capture and detection antibodies and add the sample.
-
Proceed with the rest of the ELISA protocol.
-
A high signal in these control wells indicates non-specific binding.
Visualizations
Caption: Workflow for handling samples containing this compound.
Caption: Decision tree for troubleshooting common assay problems.
Caption: Potential mechanism of non-specific effects on cell signaling.
References
Validation & Comparative
Efficacy of Hexahydrofarnesyl Acetone from Diverse Botanical Origins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Plant Sources and Hexahydrofarnesyl Acetone (B3395972) Content
Hexahydrofarnesyl acetone is found in the essential oils of numerous plant species. The concentration of HHFA can vary significantly depending on the plant, the part of the plant used for extraction (e.g., leaves, seeds, roots), and the geographical location and growing conditions.
| Plant Species | Plant Part | Percentage of HHFA in Essential Oil (%) | Reference |
| Sagittaria trifolia | Leaves | 62.3 | [1] |
| Limonium bonduellei | Not Specified | 56.30 | [1][2] |
| Beta vulgaris (Beet) | Leaves | 61.08 | |
| Hyoscyamus niger (Henbane) | Seeds | 46.36 | [3] |
| Hildegardia barteri | Leaves | 38.2 | [1] |
| Deinbollia pinnata | Leaves | 37.5 | |
| Hildegardia barteri | Stem Bark | 25.4 | |
| Hildegardia barteri | Root Bark | 20.2 | |
| Hyoscyamus niger (Henbane) | Aerial Parts | 19.66 | |
| Equisetum arvense (Horsetail) | Not Specified | 18.34 | |
| Otostegia persica | Not Specified | 14.34 | |
| Impatiens balsamina | Herb | 13.4 |
Comparative Efficacy of this compound-Rich Essential Oils
The biological activities of essential oils are often attributed to their major chemical constituents. The following tables summarize the available data on the antimicrobial, anti-inflammatory, and antioxidant efficacy of essential oils in which HHFA is a significant component.
Antimicrobial Activity
The antimicrobial efficacy of HHFA-rich essential oils has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity, with lower values indicating greater potency.
| Plant Source (Essential Oil) | Test Organism | MIC (mg/mL) | Reference |
| Beta vulgaris | Salmonella enteritidis | 25 | |
| Beta vulgaris | Staphylococcus aureus | 25 |
Note: The provided data is from studies on the whole essential oil, not purified HHFA. The presence of other bioactive compounds may contribute to the observed activity.
Anti-inflammatory Activity
The anti-inflammatory potential of HHFA-containing essential oils has been evaluated through various in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of nitric oxide (NO) production.
| Plant Source (Essential Oil) | Assay | IC50 (µg/mL) | Reference |
| Cleome amblyocarpa | COX-1 Inhibition | 12.77 | |
| Cleome amblyocarpa | COX-2 Inhibition | 13.43 |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity. Lower values indicate greater inhibitory potency.
Antioxidant Activity
The antioxidant capacity of essential oils rich in HHFA has been assessed using various methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Plant Source (Essential Oil/Extract) | Assay | IC50 (µg/mL) | Reference |
| Equisetum arvense (EtOAc extract) | DPPH Radical Scavenging | 2.37 | |
| Impatiens noli-tangere | Hydroxyl Radical Scavenging | 4.76 | |
| Hyoscyamus muticus (methanolic extract) | DPPH Radical Scavenging | 8100 | |
| Cleome amblyocarpa | DPPH Radical Scavenging | 4520 |
IC50 values represent the concentration required to scavenge 50% of the free radicals. Lower values indicate greater antioxidant activity.
Experimental Protocols
Extraction of Essential Oils by Hydro-distillation
Principle: This method utilizes water and heat to vaporize the volatile compounds from the plant material, which are then condensed and collected.
Detailed Protocol:
-
Plant Material Preparation: The desired plant parts (e.g., leaves, seeds) are air-dried and pulverized to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a round-bottom flask, a condenser, and a collection vessel.
-
Extraction: The powdered plant material is placed in the round-bottom flask and submerged in distilled water. The flask is heated to boiling.
-
Condensation: The steam, carrying the volatile essential oil components, rises and enters the condenser. Cold water circulating through the condenser cools the steam, causing it to condense back into a liquid.
-
Separation: The condensed liquid, a mixture of water and essential oil, flows into the collection vessel. Due to their different densities and immiscibility, the essential oil forms a separate layer on top of the water.
-
Collection: The upper layer of essential oil is carefully collected.
-
Drying: Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.
Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is an analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.
Detailed Protocol:
-
Sample Preparation: A small, precise volume of the essential oil is diluted in a suitable solvent (e.g., methanol (B129727) or hexane).
-
Injection: A microliter volume of the diluted sample is injected into the gas chromatograph.
-
Separation (GC): The sample is vaporized and carried by an inert carrier gas (e.g., helium or hydrogen) through a long, thin capillary column. The column is coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates based on their volatility and interaction with the stationary phase, leading to their separation.
-
Detection (MS): As each separated compound elutes from the column, it enters the mass spectrometer. The molecules are ionized, fragmented, and the resulting fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each compound is a unique "fingerprint" that can be compared to a library of known spectra for identification. The area under each peak in the gas chromatogram is proportional to the concentration of that compound in the sample.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Principle: This method determines the minimum concentration of an essential oil that inhibits the visible growth of a microorganism.
Detailed Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).
-
Serial Dilution: The essential oil is serially diluted in a liquid growth medium in a 96-well microtiter plate. An emulsifying agent (e.g., Tween 80) may be used to aid in the dispersion of the oil in the aqueous medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (medium with inoculum, no essential oil) and negative (medium without inoculum) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the test microorganism.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the essential oil at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
Disclaimer: To date, specific studies elucidating the direct modulation of signaling pathways by purified this compound are limited. The following diagrams represent hypothetical pathways that are commonly affected by anti-inflammatory and antioxidant phytochemicals. These are provided for illustrative purposes and require experimental validation for HHFA.
Hypothetical Anti-inflammatory Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: Investigating NF-κB Inhibition using a Luciferase Reporter Assay
This workflow outlines the steps to experimentally validate the hypothesized inhibition of the NF-κB pathway.
References
Validating the Antibacterial Spectrum of Hexahydrofarnesyl Acetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Hexahydrofarnesyl acetone (B3395972) (HHFA), a naturally occurring sesquiterpene found in various plants.[1][2] Due to a lack of extensive publicly available data on the minimum inhibitory concentrations (MICs) of pure HHFA, this document focuses on its reported contribution to the antimicrobial activity of essential oils and compares it with other well-characterized antibacterial compounds. The information presented herein is intended to guide researchers in designing and interpreting experiments to validate the antibacterial efficacy of HHFA.
Antibacterial Profile of Hexahydrofarnesyl Acetone
This compound is recognized for its presence in essential oils that exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its lipophilic nature is believed to facilitate its passage across cell membranes, contributing to its antimicrobial effects.[3]
While specific MIC values for isolated HHFA are not widely reported in the available literature, its role as an active component is inferred from the antimicrobial properties of essential oils in which it is a major constituent. For instance, essential oils from Equisetum arvense and Hyoscyamus niger, both rich in HHFA, have demonstrated broad-spectrum inhibition against various bacterial and fungal species.[1] An essential oil from Lindera nacusua, containing 6.83% HHFA, showed significant inhibitory zones against Staphylococcus aureus and Candida albicans. Similarly, a methanol (B129727) extract of Beta vulgaris leaves, with a high concentration of HHFA, exhibited a minimum inhibitory concentration (MIC) of 25 mg/mL against a panel of bacteria.
Comparative Analysis with Alternative Antibacterial Agents
To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the MIC values of other well-studied natural antibacterial compounds. This data, gathered from various studies, can serve as a benchmark for future investigations into the antibacterial spectrum of pure HHFA.
| Compound/Essential Oil | Major Active Component(s) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Acanthospermal B (Sesquiterpene lactone) | - | Staphylococcus aureus (MRSA) | 50 (bacteriostatic) |
| Chicory Supercritical Fluid Extract | Sesquiterpene lactones | Staphylococcus aureus (MRSA) | 60 - 250 |
| Chicory Supercritical Fluid Extract | Sesquiterpene lactones | Pseudomonas aeruginosa (Ampicillin-resistant) | 500 |
| Carvacrol | - | Staphylococcus aureus | 128 - 1024 |
| Thymol | - | Staphylococcus aureus | 256 - >2048 |
| Cinnamon Oil | Cinnamaldehyde | Escherichia coli | 300 |
| Oregano Oil | Carvacrol, Thymol | Escherichia coli O157:H7 | 312.5 |
| Thyme Oil | Thymol, Carvacrol | Escherichia coli | 1000 |
| Cassia Oil | Cinnamaldehyde | Pseudomonas aeruginosa | 2000 |
Experimental Protocols for Antibacterial Spectrum Validation
To ascertain the specific antibacterial activity of this compound, standardized in vitro assays are recommended. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the test compound (this compound) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.
Materials:
-
Pure this compound
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known antibiotic)
-
Negative control (medium with bacterial inoculum only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C for most human pathogens) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating the antibacterial spectrum of this compound.
References
Comparative analysis of Hexahydrofarnesyl acetone synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
Hexahydrofarnesyl acetone (B3395972), also known as 6,10,14-trimethyl-2-pentadecanone, is a saturated isoprenoid ketone. It serves as a crucial intermediate in the synthesis of various important molecules, including vitamins like Vitamin E (α-tocopherol) and phytol, as well as finding applications in the fragrance industry. The efficiency, cost-effectiveness, and stereoselectivity of its synthesis are of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the prevalent synthesis methods for hexahydrofarnesyl acetone, supported by experimental data and detailed protocols.
Primary Synthesis Route: A Two-Step Approach
The most common and industrially applied method for synthesizing this compound is a two-step process. The initial step involves the synthesis of the unsaturated precursor, farnesyl acetone. This is followed by the catalytic hydrogenation of the double bonds within the farnesyl acetone molecule to yield the final saturated product.
Two primary methods for the synthesis of the farnesyl acetone intermediate are highlighted and compared below.
Method 1: Synthesis of Farnesyl Acetone from Farnesene (B8742651) and Acetoacetate
This method involves the reaction of farnesene with an acetoacetic acid ester, such as methyl acetoacetate, followed by decarboxylation to yield farnesyl acetone.
Experimental Protocol:
-
Reaction Setup: A mixture of α-farnesene, acetoacetate, a rhodium-based metal catalyst, and an organic phosphine (B1218219) ligand is prepared in a dual-solvent system.
-
Condensation: The reaction mixture is heated to a temperature between 80°C and 120°C, with a preferred temperature of 100°C, and refluxed for a minimum of 5 hours to facilitate the formation of a farnesyl acetone ester intermediate.[1]
-
Decarboxylation: Following the condensation reaction, the farnesyl acetone ester is subjected to a second reaction with water or a metal salt in an aqueous solution at an elevated temperature to induce decarboxylation, yielding farnesyl acetone.
-
Purification: The resulting farnesyl acetone is purified to remove byproducts and unreacted starting materials.
A patent describing this method claims a high yield and purity of over 98% for the synthesized farnesyl acetone.[1]
Method 2: Synthesis of Farnesyl Acetone from Nerolidol (B1678203)
An alternative route to farnesyl acetone involves the reaction of nerolidol with isopropenyl methyl ether, facilitated by an acidic catalyst at high temperatures.
Experimental Protocol:
-
Reaction Setup: E-nerolidol is reacted with isopropenyl methyl ether in a molar ratio ranging from 1:2.5 to 1:5.0. Phosphoric acid is utilized as the catalyst, with a concentration of 0.01 to 0.5 mol% relative to the E-nerolidol.[2]
-
Reaction Conditions: The reaction is conducted at an elevated temperature, typically between 100°C and 200°C, for a duration of 8 to 20 hours.[2] The reaction can be performed under atmospheric pressure with reflux or under a higher pressure in a sealed reactor.
-
Purification: Upon completion, the E/E-farnesyl acetone is isolated from the reaction mixture through fractional distillation under reduced pressure. This method is reported to yield E/E-farnesyl acetone with a steric purity of at least 90%.[2] The overall yield for the mixture of farnesyl acetone isomers can be as high as 89.7%.
Final Step: Catalytic Hydrogenation of Farnesyl Acetone
Regardless of the method used to synthesize farnesyl acetone, the final step to obtain this compound is the saturation of its carbon-carbon double bonds through catalytic hydrogenation.
Experimental Protocol:
-
Catalyst and Solvent: A supported palladium catalyst, with 10% palladium on carbon (Pd/C) being particularly preferred, is used for the hydrogenation. The reaction is typically carried out in a solvent such as a cyclic ether (e.g., tetrahydrofuran (B95107) or dioxane) or an alkanol (e.g., methanol (B129727) or ethanol).
-
Reaction Conditions: The hydrogenation is conducted in an autoclave at a temperature ranging from 20°C to 100°C. The hydrogen pressure is maintained between 0.5 and 20 bar, with a preferred range of 1 to 12 bar.
-
Workup: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.
Quantitative Data Summary
| Synthesis Step | Method | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield | Purity |
| Farnesyl Acetone Synthesis | Method 1 | α-Farnesene, Acetoacetate | Rhodium catalyst, Organic phosphine ligand | 80 - 120 | > 5 | > 98% | > 98% |
| Farnesyl Acetone Synthesis | Method 2 | E-Nerolidol, Isopropenyl methyl ether | Phosphoric acid | 100 - 200 | 8 - 20 | up to 89.7% | > 90% (steric purity) |
| Hydrogenation | Catalytic Hydrogenation | Farnesyl Acetone | 10% Pd/C, H₂ | 20 - 100 | - | - | - |
Note: Specific yield and purity for the hydrogenation step were not detailed in the reviewed literature but are generally expected to be high for this type of reaction.
Alternative Synthesis Routes: A Note on Grignard and Wittig Reactions
While the two-step process involving farnesyl acetone is the most prominently documented, other classical organic synthesis reactions like the Grignard and Wittig reactions could theoretically be employed to construct the carbon skeleton of this compound.
-
Wittig Reaction: The Wittig reaction is a highly effective method for forming carbon-carbon double bonds from an aldehyde or ketone and a phosphonium (B103445) ylide. A retrosynthetic analysis of a farnesyl acetone precursor could involve a Wittig reaction to form one of the double bonds. However, as with the Grignard reaction, specific, optimized protocols for the synthesis of this particular target molecule are not well-documented in the surveyed literature.
Visualizing the Synthesis Pathways
To better illustrate the described synthesis methods, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound from Farnesene.
Caption: Synthesis of this compound from Nerolidol.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process involving the formation of a farnesyl acetone intermediate followed by catalytic hydrogenation. The choice between the farnesene/acetoacetate route and the nerolidol/isopropenyl methyl ether route for the intermediate will likely depend on factors such as the availability and cost of the starting materials, desired stereoselectivity, and the scalability of the process. The farnesene-based method appears to offer higher yields and purity, while the nerolidol-based method provides a direct route to the intermediate. The final hydrogenation step is a well-established and high-yielding transformation. While alternative methods like the Grignard and Wittig reactions are theoretically possible, their application to this specific target molecule is not well-documented and would require significant research and development to be considered viable alternatives.
References
A Comparative Analysis of the Antioxidant Capacity of Hexahydrofarnesyl Acetone and Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of Hexahydrofarnesyl acetone (B3395972) against well-established antioxidants such as Vitamin C, Vitamin E, and Trolox. The information is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.
Executive Summary
Hexahydrofarnesyl acetone, a naturally occurring isoprenoid ketone found in various essential oils, has been associated with the antioxidant activity of these plant extracts. However, a comprehensive review of the current scientific literature reveals a notable gap: there is a lack of direct experimental data on the antioxidant capacity of isolated, pure this compound. Studies have predominantly focused on the antioxidant potential of essential oils or plant extracts where this compound is a major constituent. While these extracts demonstrate antioxidant effects, the specific contribution of this compound to this activity has not been quantitatively isolated.
This guide summarizes the available data on plant extracts rich in this compound and provides a quantitative comparison of widely recognized antioxidants—Vitamin C, Vitamin E, and Trolox—based on common in vitro antioxidant assays. Detailed experimental protocols for these assays are also presented to facilitate further research in this area. The concluding remarks emphasize the necessity for future studies to determine the intrinsic antioxidant capacity of pure this compound to enable a direct and conclusive comparison.
Data Presentation: Antioxidant Capacity Comparison
The following table summarizes the antioxidant capacity of well-known antioxidants. It is important to reiterate that no direct quantitative data for the antioxidant capacity of pure this compound was found in the reviewed scientific literature. The data presented for plant extracts containing this compound is for the entire extract and not the isolated compound.
| Antioxidant | Assay | IC50 / Trolox Equivalent (TE) | Reference(s) |
| This compound | - | Data Not Available in Literature | - |
| Hyoscyamus niger Methanol (B129727) Extract (46.36% this compound) | DPPH | Scavenging effects increase with concentration | [1] |
| Arabis alpina Flower Essential Oil (16.27% this compound) | ABTS | 166.43 ± 12.05 µM Trolox equivalent | |
| Vitamin C (Ascorbic Acid) | DPPH | IC50: ~3.37 - 8.4 µg/mL | |
| ABTS | Higher TEAC than Trolox | ||
| Vitamin E (α-Tocopherol) | DPPH | IC50: ~42.86 µg/mL | |
| ABTS | Water-soluble analogue is Trolox (standard) | ||
| Trolox | DPPH | IC50: ~3.77 µg/mL | |
| ABTS | Standard for TEAC |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity of a substance in comparison to the standard, Trolox.
Experimental Protocols
Detailed methodologies for the key experiments cited in antioxidant research are provided below. These protocols are fundamental for assessing and comparing the antioxidant capacity of various compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol (B145695).
-
Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (this compound or standard antioxidants). A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Generation of ABTS•+: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.
Procedure:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (Trolox) are required.
-
Reaction setup: The fluorescent probe is mixed with the test compound or Trolox standard in a multi-well plate.
-
Initiation of reaction: The reaction is initiated by the addition of the peroxyl radical generator.
-
Fluorescence measurement: The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.
Mandatory Visualization
Experimental Workflow for Antioxidant Capacity Assays
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Simplified Nrf2-ARE Signaling Pathway in Response to Oxidative Stress
Oxidative stress can activate various cellular signaling pathways. The Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress, leading to the expression of antioxidant enzymes.
References
Statistical Analysis of Dose-Response for Hexahydrofarnesyl Acetone: A Comparative Guide
This guide provides a comparative analysis of the dose-response relationship of Hexahydrofarnesyl acetone (B3395972) (HHFA), a sesquiterpene with demonstrated antibacterial, anti-inflammatory, and cytotoxic properties. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Dose-Response Analysis
The following tables summarize the available quantitative data for the biological activities of Hexahydrofarnesyl acetone. It is important to note that some studies utilize essential oils containing HHFA as a significant component, while others may use the purified compound.
Cytotoxic Activity
| Cell Line | Assay Type | Endpoint | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µM) |
| KB (oral cavity epidermoid carcinoma) | Not Specified | Cytotoxicity | 27.04[1] | Doxorubicin | ~0.02-0.5 (cell line dependent) |
| NCI-H187 (small cell lung carcinoma) | Not Specified | Cytotoxicity | 25.27[1] | Doxorubicin | ~0.02-0.5 (cell line dependent) |
| Vero (African green monkey kidney) | Not Specified | Cytotoxicity | 26.52[1] | Doxorubicin | Not typically used for cancer |
Note: The IC50 values for Doxorubicin are provided as a general reference range and can vary significantly between cell lines and experimental conditions.
Anti-inflammatory Activity
| Model | Assay | Endpoint | Effective Dose (mg/kg) | Reference Compound | Effective Dose of Reference |
| Wistar Rats | Carrageenan-induced paw edema | Inhibition of inflammation | 100, 200, 400 (of essential oil containing 33.14% HHFA)[1] | Ibuprofen | ~10-100 mg/kg |
Note: The effective dose for Ibuprofen is a general range for this model and can vary based on the specific protocol.
Antibacterial Activity
| Bacterial Strain | Assay Type | Endpoint | Result | Reference Compound | Result of Reference |
| Staphylococcus aureus | Not Specified | Inhibition Zone | 2.5 mm (with 0.2 mg of essential oil containing 6.83% HHFA)[1] | Amoxicillin | Not specified in the same study |
| Candida albicans | Not Specified | Inhibition Zone | 2.0 mm (with 0.2 mg of essential oil containing 6.83% HHFA) | Amoxicillin | Not specified in the same study |
Note: Direct comparison of minimum inhibitory concentration (MIC) values would provide a more precise comparison of antibacterial potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.
In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)
-
Cell Culture: Human cancer cell lines (e.g., KB, NCI-H187) and a non-cancerous cell line (e.g., Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Neutral Red Staining: The treatment medium is removed, and cells are washed with phosphate-buffered saline (PBS). A solution of neutral red dye is added to each well, and the plate is incubated for 2-3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: The neutral red solution is removed, and the cells are washed. A destaining solution (e.g., a mixture of acetic acid and ethanol) is added to each well to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of 540 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals: Male Wistar rats weighing between 150-200g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: The rats are divided into several groups: a control group, a reference drug group (e.g., receiving ibuprofen), and test groups receiving different doses of this compound (or an essential oil containing it) orally or intraperitoneally.
-
Induction of Edema: One hour after the administration of the test or reference compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus) are used.
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: this compound is serially diluted in a 96-well microplate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, given its reported anti-inflammatory and anticancer activities. As a sesquiterpene, it is plausible that its mechanism of action involves the modulation of these central cellular signaling cascades.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hexahydrofarnesyl Acetone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Hexahydrofarnesyl acetone (B3395972). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identification and Hazards
Hexahydrofarnesyl acetone, also known as 6,10,14-Trimethyl-2-pentadecanone, is a sesquiterpene with the CAS number 502-69-2.[1] While it is utilized in research for its potential antibacterial, anti-inflammatory, and anticancer properties, it is crucial to be aware of its associated hazards.[2] The primary hazard identified in the Safety Data Sheet (SDS) is its toxicity to aquatic life with long-lasting effects.[1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 6,10,14-Trimethyl-2-pentadecanone, Phytone, Perhydrofarnesyl acetone |
| CAS Number | 502-69-2 |
| Molecular Formula | C18H36O |
| Molecular Weight | 268.48 g/mol |
| Hazard Statement | GHS Classification | Precautionary Statement |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| P501: Dispose of contents/container in accordance with local regulation. |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Reason |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of vapors or mists. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower before starting work.
-
Assemble all necessary materials, including the chemical, solvents, and required labware.
-
Put on all required Personal Protective Equipment (PPE).
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the substance.
-
If the substance is in a powdered form, be careful to avoid creating dust.
-
If the substance is a liquid, pour carefully to avoid splashing.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical. The SDS for a similar compound, acetone, suggests scrubbing with alcohol.[1]
-
Properly label and store any unused chemical.
-
Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm.[1]
1. Waste Segregation:
-
Collect all waste contaminated with this compound separately from other laboratory waste. This includes unused chemical, contaminated gloves, paper towels, and disposable labware.
2. Waste Collection:
-
Place all contaminated solid and liquid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
The label should include the chemical name ("this compound Waste") and the associated hazard symbol (e.g., "Hazardous to the Aquatic Environment").
3. Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated hazardous waste management program.
-
Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain or dispose of it in the regular trash.
Emergency Procedures
In case of accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Evacuate personnel to safe areas. Wear appropriate PPE. Absorb spillage with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. |
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring both personal safety and environmental protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
